molecular formula C23H33N5O4 B2993491 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941937-29-7

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2993491
CAS No.: 941937-29-7
M. Wt: 443.548
InChI Key: XDORNJSACMABIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H33N5O4 and its molecular weight is 443.548. The purity is usually 95%.
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Scientific Research Applications

Affinity and Functional Activity on Receptors

A study designed a new series of derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, aiming to explore their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed anxiolytic and antidepressant properties in animal models, highlighting their relevance in psychotropic research. Specifically, certain derivatives produced significant antidepressant-like effects in forced swim tests and exhibited anxiolytic-like activity, suggesting the therapeutic potential of modifying the arylalkyl/allyl substituent in position 7 of purine-2,6-dione for designing new serotonin receptor ligands (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another direction of research focuses on the analgesic and anti-inflammatory properties of related compounds. Specifically, new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties were synthesized and tested in vivo. The study found significant analgesic activity in the writhing syndrome and formalin tests, with some compounds showing stronger effects than acetylsalicylic acid, indicating their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Properties

IUPAC Name

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(hexylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O4/c1-5-6-7-8-11-24-22-25-20-19(21(30)26-23(31)27(20)4)28(22)13-17(29)14-32-18-10-9-15(2)16(3)12-18/h9-10,12,17,29H,5-8,11,13-14H2,1-4H3,(H,24,25)(H,26,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDORNJSACMABIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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